molecular formula C15H19NO3S B2398474 (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797286-87-3

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2398474
CAS No.: 1797286-87-3
M. Wt: 293.38
InChI Key: QELGXVVJMZVILQ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclic structure through oxidative dearomatization . This method involves the use of specific reagents and conditions to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with sulfonyl and methoxy groups. Examples include:

Uniqueness

The uniqueness of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[321]oct-2-ene lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-6-9-14(19-2)15(10-11)20(17,18)16-12-4-3-5-13(16)8-7-12/h3-4,6,9-10,12-13H,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELGXVVJMZVILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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